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molecular formula C13H9F2NO B8487975 4'-Amino-2,3-difluorobenzophenone

4'-Amino-2,3-difluorobenzophenone

Cat. No. B8487975
M. Wt: 233.21 g/mol
InChI Key: DJZIJGMEQTTYCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05272163

Procedure details

To stirred polyphosphoric acid (125 g) heated to 90° C. was added 2,3-difluorobenzoic acid (10.00 g, 63.3 mmol) followed by aniline (5.72 g, 61.7 mmol). The reaction mixture was heated at 180°-185° C. for 1 hour (solid dissolved at 135° C.), then the oil bath was removed and distilled water (35 mL) was cautiously added in small portions through the condenser. The oil bath was returned, and the reaction mixture heated at 135°-145° C. for 1 hour. The oil bath was again removed, 3N HCl (55 mL) was added to the solution, the reaction mixture was then poured into water (750 mL) and stirred for one hour. The aqueous solution was filtered through Celite and the filtrate basified with 15% NaOH to a pH of 8. A green solid was collected by filtration and purified by flash column chromatography (methylene chloride). Trituration with hexane yielded the title benzophenone (1.43 g, 10%) as a yellow solid; mp 104°-106° C. 1H--NMR (250 MHz, d6 --DMSO): 6.41 (s, 2H, NH2) 6.60 (d, 2H, J=8.7 Hz, aromatic) 7.22-7.37 (m, 2H, aromatic) 7.50 (d, 2H, J=8.6 Hz, aromatic) 7.53-7.64 (m, 1H, aromatic). MS (CI, CH4): 234 (M+1).
[Compound]
Name
polyphosphoric acid
Quantity
125 g
Type
reactant
Reaction Step One
Name
2,3-difluorobenzoic acid
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
5.72 g
Type
reactant
Reaction Step Three
Yield
10%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([F:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[NH2:12][C:13]1[CH:18]=[CH:17][C:16]([C:4](=[O:6])[C:3]2[CH:7]=[CH:8][CH:9]=[C:10]([F:11])[C:2]=2[F:1])=[CH:15][CH:14]=1

Inputs

Step One
Name
polyphosphoric acid
Quantity
125 g
Type
reactant
Smiles
Step Two
Name
2,3-difluorobenzoic acid
Quantity
10 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC=C1F
Step Three
Name
Quantity
5.72 g
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 180°-185° C. for 1 hour
Duration
1 h
DISSOLUTION
Type
DISSOLUTION
Details
(solid dissolved at 135° C.)
CUSTOM
Type
CUSTOM
Details
the oil bath was removed
DISTILLATION
Type
DISTILLATION
Details
distilled water (35 mL)
ADDITION
Type
ADDITION
Details
was cautiously added in small portions through the condenser
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated at 135°-145° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The oil bath was again removed
ADDITION
Type
ADDITION
Details
3N HCl (55 mL) was added to the solution
ADDITION
Type
ADDITION
Details
the reaction mixture was then poured into water (750 mL)
FILTRATION
Type
FILTRATION
Details
The aqueous solution was filtered through Celite
FILTRATION
Type
FILTRATION
Details
A green solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (methylene chloride)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(C1=C(C(=CC=C1)F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.43 g
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 9.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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